molecular formula C15H11BrFNO B4403673 5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4403673
M. Wt: 320.16 g/mol
InChI Key: ZUIDXENKQIXGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one, also known as BRD7929, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one involves its binding to specific sites on target enzymes and proteins, thereby inhibiting their activity. For example, this compound has been shown to bind to the bromodomain of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, this compound can potentially modulate gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of gene expression and cell proliferation. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties. These effects make this compound a promising candidate for further investigation in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for target enzymes and proteins. This specificity allows for more precise modulation of cellular processes, which can be useful in drug discovery. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate data interpretation and limit its therapeutic potential.

Future Directions

There are several future directions for research on 5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one, including the development of more potent and selective analogs, investigation of its potential therapeutic applications, and exploration of its mechanisms of action in various cellular processes. In addition, further studies are needed to better understand the toxicity and off-target effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.

Scientific Research Applications

5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have inhibitory effects on various enzymes and proteins, including bromodomain-containing proteins and lysine-specific demethylase 1 (LSD1). These enzymes and proteins are involved in various cellular processes, including gene expression and chromatin remodeling, making them important targets for drug development.

properties

IUPAC Name

5-bromo-3-[(2-fluorophenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO/c16-10-5-6-14-11(8-10)12(15(19)18-14)7-9-3-1-2-4-13(9)17/h1-6,8,12H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIDXENKQIXGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-bromo-3-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

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